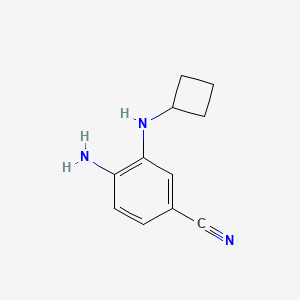
4-Chloro-N-isobutyl-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Chloro-N-isobutyl-3-méthoxyaniline est un composé organique appartenant à la classe des anilines. Elle se caractérise par la présence d’un groupe chloro en position 4, d’un groupe isobutyle attaché à l’atome d’azote et d’un groupe méthoxy en position 3 sur le cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Chloro-N-isobutyl-3-méthoxyaniline peut être réalisée par différentes méthodes. Une approche courante implique la réaction de substitution nucléophile de la 4-chloro-3-méthoxyaniline avec l’isobutylamine. La réaction nécessite généralement un solvant tel que l’éthanol ou le méthanol et est réalisée sous reflux pour assurer une conversion complète.
Méthodes de production industrielle
En milieu industriel, la production de la 4-Chloro-N-isobutyl-3-méthoxyaniline peut impliquer des procédés par lots ou continus à grande échelle. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final. De plus, des étapes de purification telles que la recristallisation ou la distillation peuvent être utilisées pour obtenir le composé souhaité à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Chloro-N-isobutyl-3-méthoxyaniline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro (s’il est présent) en groupe amine.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des réducteurs tels que le borohydrure de sodium (NaBH4) ou le gaz hydrogène (H2) en présence d’un catalyseur peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile nécessitent souvent une base telle que l’hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3) pour faciliter la réaction.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent donner divers dérivés en fonction du nucléophile introduit.
4. Applications de la recherche scientifique
La 4-Chloro-N-isobutyl-3-méthoxyaniline a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique ou la liaison des récepteurs.
Industrie : Elle est utilisée dans la production de colorants, de pigments et d’autres produits chimiques de spécialité.
Applications De Recherche Scientifique
4-Chloro-N-isobutyl-3-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de la 4-Chloro-N-isobutyl-3-méthoxyaniline implique son interaction avec des cibles moléculaires spécifiques. Les groupes chloro et méthoxy sur le cycle benzénique peuvent influencer l’affinité de liaison du composé aux enzymes ou aux récepteurs. Le groupe isobutyle attaché à l’atome d’azote peut également affecter la conformation et la réactivité globales du composé. Ces interactions peuvent moduler diverses voies biologiques, ce qui conduit aux effets observés du composé.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Chloro-4-méthoxyaniline : Structure similaire mais sans le groupe isobutyle.
4-Chloro-3-méthoxyaniline : Structure similaire mais sans le groupe isobutyle.
3-Méthoxyaniline : Sans les groupes chloro et isobutyle.
Unicité
La 4-Chloro-N-isobutyl-3-méthoxyaniline est unique en raison de la présence du groupe isobutyle attaché à l’atome d’azote, ce qui peut influencer considérablement ses propriétés chimiques et biologiques. Cette caractéristique structurale la distingue des autres composés similaires et peut conduire à différentes réactivités et applications.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
4-chloro-3-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |
Clé InChI |
CWKKWZYEBDNESR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=CC(=C(C=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)


methylamine](/img/structure/B12074222.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)
![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)



![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

